molecular formula C7H5Br2ClO2S B8509627 Ethyl 4,5-dibromo-3-chlorothiophene-2-carboxylate

Ethyl 4,5-dibromo-3-chlorothiophene-2-carboxylate

Cat. No. B8509627
M. Wt: 348.44 g/mol
InChI Key: LSBUOEYCPAQAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06949576B2

Procedure details

Ethyl 4,5-dibromo-3-chlorothiophene-2-carboxylate (5.52 g, 15.8 mmol) and lithium hydroxide (0.716 g, 31.7 mmol) were taken up in mixture of THF (30 mL) and water (30 mL). The reaction mixture was stirred at 25° C. for 32 hours. The aqueous layer was made acidic by the dropwise addition of conc hydrochloric acid and extracted with ether (3×50 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated to give the product as a white solid (4.38 g, 86%) that was used without purification: mp 209-223° C. (d); 1H NMR (CDCl3 and DMSO-d6) δ 4.15 (bs, 1H); EI/MS 320 m/e (M+).
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
0.716 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:13])=[C:4]([C:8]([O:10]CC)=[O:9])[S:5][C:6]=1[Br:7].[OH-].[Li+].C1COCC1.Cl>O>[Br:1][C:2]1[C:3]([Cl:13])=[C:4]([C:8]([OH:10])=[O:9])[S:5][C:6]=1[Br:7] |f:1.2|

Inputs

Step One
Name
Quantity
5.52 g
Type
reactant
Smiles
BrC=1C(=C(SC1Br)C(=O)OCC)Cl
Name
Quantity
0.716 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 32 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
32 h
Name
Type
product
Smiles
BrC=1C(=C(SC1Br)C(=O)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.38 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.